Quinoline, 3-propyl-
Overview
Description
“Quinoline, 3-propyl-” is a derivative of quinoline, a heterocyclic aromatic organic compound with the chemical formula C9H7N . Quinoline itself is a colorless hygroscopic liquid with a strong odor . It is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents . The simplest member of the quinoline family is quinoline itself, a compound with molecular structure C9H7N .
Synthesis Analysis
Quinoline and its derivatives have been synthesized via various methods. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula of quinoline is C9H7N .Chemical Reactions Analysis
Quinoline and its derivatives undergo various chemical reactions. For instance, a sequence of reactions starting with the Michael (1,4-) addition of the aniline nitrogen to propenal, followed by electrophilic aromatic substitution, and subsequent dehydration and oxidation gives quinoline .Physical And Chemical Properties Analysis
Quinoline is a liquid with a strong odor, which is sparingly miscible with cold water, but completely miscible with hot water . It is readily soluble in many organic solvents at ambient temperature .Scientific Research Applications
Synthesis and Structural Utility
Quinoline derivatives, including 3-propyl-quinoline, have significant importance in heterocyclic chemistry, particularly in pharmaceutical applications. A notable example is the development of polyfunctionalized quinolines through propargyl-allenyl isomerization and aza-electrocyclization, demonstrating the synthetic versatility of quinolines (Zhou, Liu, & Xu, 2012).
Antimicrobial Applications
3-Propyl-quinoline derivatives exhibit antimicrobial properties. A study on N’-(Alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives highlighted their potential in combating drug-resistant bacterial infections, indicating their significance in future drug discovery (Bello et al., 2017).
Anticancer Activity
Quinolines, including 3-propyl-quinoline derivatives, show effectiveness in cancer treatment. Their broad spectrum of biological activities is attributed to their ability to inhibit various cellular processes such as tyrosine kinases and DNA repair, making them valuable in anticancer drug development (Solomon & Lee, 2011).
Future Directions
Quinoline and its derivatives have received considerable attention due to their broad spectrum of bioactivity . This opens a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .
properties
IUPAC Name |
3-propylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-2-5-10-8-11-6-3-4-7-12(11)13-9-10/h3-4,6-9H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBUXLFLKGJLEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=CC=CC=C2N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174713 | |
Record name | Quinoline, 3-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80174713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20668-43-3 | |
Record name | Quinoline, 3-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020668433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoline, 3-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80174713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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